Diethyl 2-ethyl-2-methylmalonate: A Comprehensive Technical Guide for Synthetic Chemists
Diethyl 2-ethyl-2-methylmalonate: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: The Strategic Importance of Substituted Malonates
In the landscape of modern organic synthesis, malonic esters are foundational building blocks, prized for their versatility and predictable reactivity. Diethyl 2-ethyl-2-methylmalonate, a dialkylated derivative, represents a key intermediate in the construction of complex molecular architectures. Its quaternary carbon center, flanked by two activating ester functionalities, makes it a valuable precursor for a range of downstream products, most notably in the synthesis of specialized carboxylic acids and heterocyclic systems of pharmaceutical relevance. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactive potential of Diethyl 2-ethyl-2-methylmalonate, offering field-proven insights for researchers in drug discovery and chemical development.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring appropriate handling, reaction control, and purification strategies.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | diethyl 2-ethyl-2-methylpropanedioate[1] |
| Synonyms | Diethyl ethylmethylmalonate, 2-Ethyl-2-methylmalonic Acid Diethyl Ester |
| CAS Number | 2049-70-9[1] |
| Molecular Formula | C₁₀H₁₈O₄[1][2] |
| Molecular Weight | 202.25 g/mol [1][2] |
| Canonical SMILES | CCC(C)(C(=O)OCC)C(=O)OCC[1] |
| InChIKey | ODRGILDUWDVBJX-UHFFFAOYSA-N[1] |
Physicochemical Data
The physicochemical properties of Diethyl 2-ethyl-2-methylmalonate are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Source |
| Appearance | Colorless to nearly colorless transparent liquid | |
| Boiling Point | 217.8 °C at 760 mmHg | [3] |
| 79 °C at 5 mmHg | [2] | |
| Density | 1.008 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | 1.420 | [3] |
| Flash Point | 93.4 °C | [3] |
| Solubility | Immiscible in water. Soluble in alcohols, ethers, and other organic solvents. | Inferred from related compounds[4] |
| LogP (calculated) | 2.2 | [3] |
Synthesis and Mechanistic Considerations
The primary route to Diethyl 2-ethyl-2-methylmalonate is through the sequential alkylation of a malonic ester. The causality behind this experimental choice lies in the high acidity of the α-hydrogens of the starting malonate, which facilitates deprotonation and subsequent nucleophilic attack.
Synthetic Workflow Diagram
Caption: Sequential alkylation workflow for synthesizing the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on a verified procedure for the ethylation of diethyl methylmalonate.[5] The choice of a weaker base like potassium carbonate in a polar aprotic solvent (DMF) is a key experimental decision. While stronger bases like sodium ethoxide are effective, they can promote side reactions. Potassium carbonate provides sufficient basicity to deprotonate the mono-substituted malonate while minimizing undesired hydrolysis or transesterification.
Objective: To synthesize Diethyl 2-ethyl-2-methylmalonate via alkylation of diethyl methylmalonate.
Materials:
-
Diethyl 2-methylmalonate (1.0 eq)
-
Bromoethane (2.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diethyl 2-methylmalonate (e.g., 40.0 g, 0.23 mol) and anhydrous DMF (200 mL).
-
Add anhydrous potassium carbonate (79.5 g, 0.58 mol). The use of anhydrous reagents is critical to prevent quenching of the enolate intermediate.
-
Begin vigorous stirring to create a fine suspension.
-
Add bromoethane (50.2 g, 0.46 mol) to the stirred mixture.
-
Stir the resulting mixture at ambient temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with diethyl ether to ensure complete recovery of the product.
-
Combine the filtrate and the washings. Remove the DMF under reduced pressure. Causality Note: DMF has a high boiling point, and care must be taken to avoid product decomposition during its removal.
-
The crude residue is then purified by fractional distillation under reduced pressure to yield the final product, Diethyl 2-ethyl-2-methylmalonate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Diethyl 2-ethyl-2-methylmalonate stems from the reactivity of its ester groups. It serves as a protected form of 2-methylbutanoic acid and as a key component in condensation reactions to form heterocyclic structures.
Hydrolysis and Decarboxylation
One of the most powerful applications of malonic esters is their conversion to carboxylic acids. This transformation involves a two-step sequence: saponification (ester hydrolysis) followed by decarboxylation of the resulting malonic acid derivative.
Reaction Pathway Diagram:
Caption: Pathway for conversion to a substituted carboxylic acid.
The decarboxylation step is facile because it proceeds through a cyclic six-membered transition state, which is energetically favorable.[6]
Application in Barbiturate Synthesis
Dialkylated malonic esters are crucial precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves a condensation reaction between the malonic ester and urea.
Exemplary Protocol: Synthesis of 5-Ethyl-5-methylbarbituric Acid
This protocol is a representative procedure adapted from the well-established synthesis of barbiturates.[7][8] The core of this reaction is a double nucleophilic acyl substitution where the nitrogen atoms of urea attack the electrophilic carbonyl carbons of the malonic ester.
Objective: To synthesize 5-Ethyl-5-methylbarbituric acid.
Materials:
-
Diethyl 2-ethyl-2-methylmalonate (1.0 eq)
-
Urea (1.0 eq)
-
Sodium Ethoxide (NaOEt) (2.0 eq)
-
Absolute Ethanol
-
Hydrochloric Acid (for workup)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere. Safety Note: This reaction is highly exothermic and produces flammable hydrogen gas.
-
To the sodium ethoxide solution, add Diethyl 2-ethyl-2-methylmalonate (1.0 eq), followed by a solution of dry urea (1.0 eq) in hot absolute ethanol.
-
Heat the reaction mixture to reflux for several hours (e.g., 7 hours). A precipitate of the sodium salt of the barbiturate will form.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in hot water.
-
Carefully acidify the aqueous solution with concentrated hydrochloric acid until the solution is acidic. This will precipitate the 5-Ethyl-5-methylbarbituric acid.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.
Spectroscopic Characterization
While experimental spectra for Diethyl 2-ethyl-2-methylmalonate are not available in public spectral databases, the expected data can be reliably predicted by analyzing the spectra of the closely related homolog, Diethyl methylmalonate (CAS 609-08-5) . The addition of an ethyl group in place of a proton will introduce characteristic signals but the core structure and chemical shifts of the methyl and ethoxy groups will be very similar.
Predicted ¹H NMR Spectrum
-
Triplet (δ ≈ 0.8-0.9 ppm, 3H): Corresponds to the methyl protons (-CH₃) of the C2-ethyl group, coupled to the adjacent methylene protons.
-
Triplet (δ ≈ 1.2-1.3 ppm, 6H): Corresponds to the methyl protons of the two equivalent ethoxy groups (-OCH₂CH₃ ), coupled to the methylene protons.
-
Singlet (δ ≈ 1.4-1.5 ppm, 3H): Corresponds to the C2-methyl protons (-CH₃), which have no adjacent protons and thus appear as a singlet.
-
Quartet (δ ≈ 1.9-2.0 ppm, 2H): Corresponds to the methylene protons (-CH₂-) of the C2-ethyl group, coupled to the adjacent methyl protons.
-
Quartet (δ ≈ 4.1-4.2 ppm, 4H): Corresponds to the methylene protons of the two equivalent ethoxy groups (-OCH₂ CH₃), coupled to the methyl protons.
Predicted ¹³C NMR Spectrum
-
δ ≈ 8-10 ppm: CH₃ CH₂- at C2
-
δ ≈ 14 ppm: -OCH₂C H₃
-
δ ≈ 20-22 ppm: -C H₃ at C2
-
δ ≈ 25-27 ppm: CH₃C H₂- at C2
-
δ ≈ 55-57 ppm: Quaternary Carbon at C2
-
δ ≈ 61-62 ppm: -OC H₂CH₃
-
δ ≈ 170-172 ppm: C =O of the ester groups
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show fragmentation patterns typical of esters.
-
Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight.[3]
-
Key Fragments:
-
m/z = 157: Loss of an ethoxy radical (•OCH₂CH₃).
-
m/z = 129: Subsequent loss of carbon monoxide (CO) from the m/z 157 fragment.
-
m/z = 173: Loss of an ethyl radical (•CH₂CH₃).
-
Predicted Infrared (IR) Spectrum
-
~2980-2850 cm⁻¹: C-H stretching (alkane).
-
~1735-1750 cm⁻¹: A strong, sharp absorbance characteristic of the C=O stretch of the ester groups. This is the most prominent feature.
-
~1250-1100 cm⁻¹: C-O stretching of the ester linkage.
Safety and Handling
A specific Safety Data Sheet (SDS) for Diethyl 2-ethyl-2-methylmalonate is not widely available. However, based on the data for structurally similar malonic esters such as diethyl malonate and diethyl methylmalonate, the following hazard profile can be anticipated.[9][10]
-
Health Hazards:
-
May cause skin and respiratory tract irritation.
-
Causes serious eye irritation.
-
May be harmful if swallowed or inhaled.
-
-
Physical Hazards:
-
Combustible liquid. Keep away from heat, sparks, and open flames.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
-
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents.
-
Disclaimer: This information is based on related compounds and should be used for guidance only. Always consult a specific, supplier-provided SDS before handling and perform a thorough risk assessment.
Conclusion
Diethyl 2-ethyl-2-methylmalonate is a synthetically valuable intermediate whose utility lies in its predictable reactivity and its role as a precursor to quaternary carbon centers. Its synthesis via sequential alkylation is a robust and scalable process. The subsequent hydrolysis and decarboxylation to form 2-methylbutanoic acid, or its condensation with urea to build the core of 5,5-disubstituted barbiturates, highlights its importance in accessing valuable chemical entities. While a lack of publicly available spectral data necessitates careful characterization by researchers, its properties and reactivity can be confidently inferred from closely related analogs, making it a reliable tool for the modern synthetic chemist.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11857, Diethyl methylmalonate. Retrieved from [Link].
-
LookChem (2024). Diethyl 2-ethyl-2-methylmalonate. Retrieved from [Link].
-
MySkinRecipes (2024). Diethyl 2-Ethyl-2-methylmalonate. Retrieved from [Link].
-
Carl Roth GmbH + Co. KG (2021). Safety Data Sheet: Diethyl malonate. Retrieved from [Link].
-
PubChem (n.d.). Diethyl 2-allyl-2-methylmalonate. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16293, Diethyl ethylmethylmalonate. Retrieved from [Link].
-
Organic Syntheses (n.d.). Malonic acid, methyl-, diethyl ester. Coll. Vol. 2, p.272 (1943); Vol. 18, p.35 (1938). Retrieved from [Link].
- Google Patents (n.d.). CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Retrieved from a hypothetical URL based on the content of the search result.
-
PrepChem (2023). Synthesis of diethyl 2-ethyl-2-methylmalonate. Retrieved from [Link].
-
PubChem (n.d.). Barbituric acid, 5,5-diethyl-1-(2-(2-methylmaleimido)ethyl)-. Retrieved from [Link].
- Google Patents (n.d.). US2373011A - Production of malonic acid.
-
SpectraBase (n.d.). Diethyl 2-benzhydryl-2-ethylmalonate. Retrieved from [Link].
-
NIST (n.d.). Diethyl 2-(2-cyanoethyl)-malonate. NIST Chemistry WebBook. Retrieved from [Link].
-
Chemistry LibreTexts (2020). 23.11: Decarboxylation Reactions. Retrieved from [Link].
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein journal of organic chemistry, 16, 1863–1868. [Link].
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link].
-
PubChem (n.d.). Diethyl ethylmalonate. Retrieved from [Link].
-
Chemsrc (2025). Ethyl methylmalonate | CAS#:609-08-5. Retrieved from [Link].
-
Chemistry LibreTexts (2024). 22.8: Chemistry Matters—Barbiturates. Retrieved from [Link].
Sources
- 1. Diethyl ethylmethylmalonate | C10H18O4 | CID 16293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 2-Ethyl-2-methylmalonate [myskinrecipes.com]
- 3. Diethyl 2-ethyl-2-methylmalonate|lookchem [lookchem.com]
- 4. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. westliberty.edu [westliberty.edu]
- 10. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
